
1,4,9,10-Tetrachloroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9,10-Tetrachloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the anthracene core, specifically at the 1, 4, 9, and 10 positions. The molecular formula of this compound is C14H6Cl4, and it has a molecular weight of approximately 315.99 g/mol .
Méthodes De Préparation
The synthesis of 1,4,9,10-Tetrachloroanthracene can be achieved through various methods. One common synthetic route involves the chlorination of anthracene. This process typically requires the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial production methods may involve more advanced techniques to optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the chlorination process .
Analyse Des Réactions Chimiques
1,4,9,10-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives or even back to anthracene under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized anthracenes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4,9,10-Tetrachloroanthracene and its derivatives involves interactions with various molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of biofilm formation, disruption of cell walls, and inhibition of nucleic acid and protein synthesis . The specific pathways and targets depend on the particular derivative and its functional groups.
Comparaison Avec Des Composés Similaires
1,4,9,10-Tetrachloroanthracene can be compared with other chlorinated anthracenes, such as 1,5,9,10-Tetrachloroanthracene and 1,4,5,8-Tetrachloroanthraquinone. These compounds share similar structural features but differ in the positions of chlorine atoms and their resulting chemical properties .
1,5,9,10-Tetrachloroanthracene: Similar in structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
1,4,5,8-Tetrachloroanthraquinone: An oxidized form with distinct chemical properties and applications in dye production.
Propriétés
Numéro CAS |
84655-45-8 |
|---|---|
Formule moléculaire |
C14H6Cl4 |
Poids moléculaire |
316.0 g/mol |
Nom IUPAC |
1,4,9,10-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clé InChI |
XHBAINRAQXSBGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


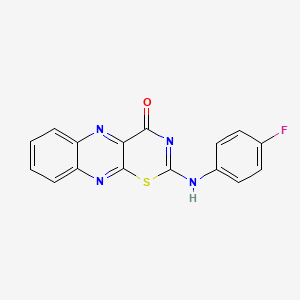

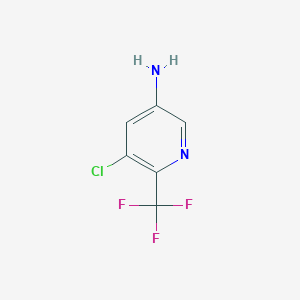
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


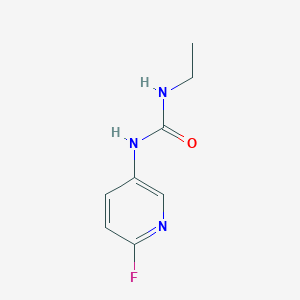
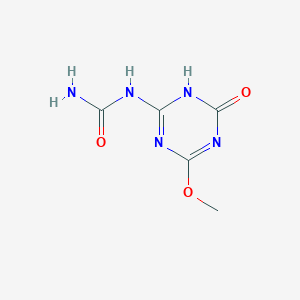
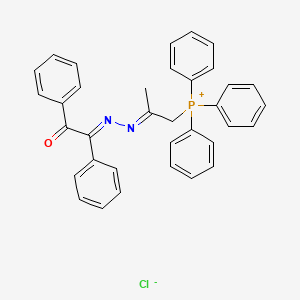
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
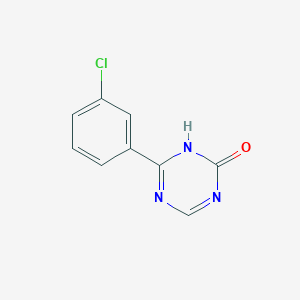
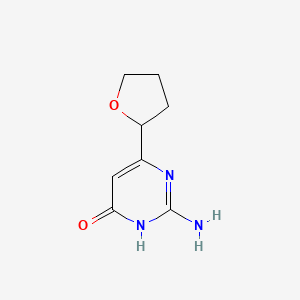
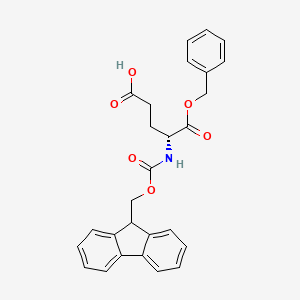
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
